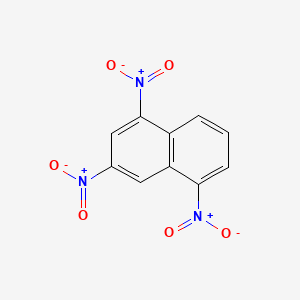
Naphthalene, 1,3,5-trinitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene, 1,3,5-trinitro- is a chemical compound with the molecular formula C10H5N3O6. It is a derivative of naphthalene, where three nitro groups are substituted at the 1, 3, and 5 positions of the naphthalene ring. This compound is known for its applications in various scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 1,3,5-trinitro- typically involves the nitration of naphthalene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product. The nitration reaction proceeds through the formation of nitronium ions (NO2+), which act as electrophiles and attack the aromatic ring of naphthalene.
Industrial Production Methods: Industrial production of Naphthalene, 1,3,5-trinitro- follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous addition of naphthalene to a nitrating mixture under controlled conditions. The reaction mixture is then quenched, and the product is purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions: Naphthalene, 1,3,5-trinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used for substitution reactions.
Major Products Formed:
Reduction: The major products are the corresponding amino derivatives of naphthalene.
Substitution: The products depend on the substituents introduced during the reaction.
科学研究应用
Naphthalene, 1,3,5-trinitro- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of dyes, explosives, and other industrial chemicals.
作用机制
The mechanism of action of Naphthalene, 1,3,5-trinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction or substitution, depending on the conditions. The nitro groups can also participate in electron transfer processes, making the compound useful in redox reactions.
相似化合物的比较
1,3,5-Trinitrobenzene: Similar in structure but with a benzene ring instead of a naphthalene ring.
1,3,6-Trinitronaphthalene: Another trinitro derivative of naphthalene with nitro groups at different positions.
Uniqueness: Naphthalene, 1,3,5-trinitro- is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and applications. Its structure allows for distinct interactions and reactions compared to other trinitro derivatives.
属性
CAS 编号 |
2243-94-9 |
|---|---|
分子式 |
C10H5N3O6 |
分子量 |
263.16 g/mol |
IUPAC 名称 |
1,3,5-trinitronaphthalene |
InChI |
InChI=1S/C10H5N3O6/c14-11(15)6-4-8-7(10(5-6)13(18)19)2-1-3-9(8)12(16)17/h1-5H |
InChI 键 |
OVYNZJGOWOXAKN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B14746331.png)
![N-[2-[5-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-2-fluorobenzamide](/img/structure/B14746337.png)
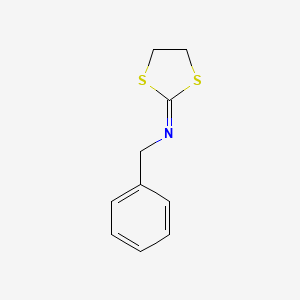
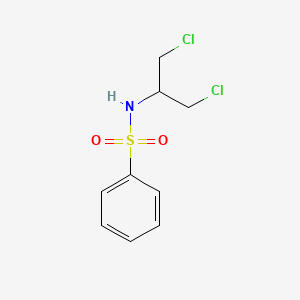
![Cyclopenta[c]pyrazole](/img/structure/B14746371.png)
![4-[2-[4-Hydroxy-3-(hydroxymethyl)phenyl]propan-2-yl]-2-(hydroxymethyl)phenol](/img/structure/B14746377.png)
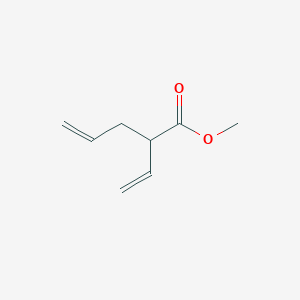
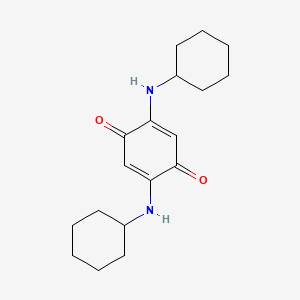
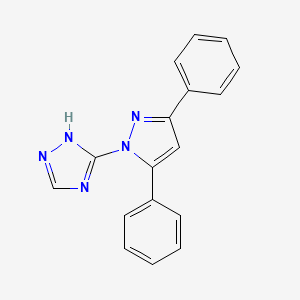
![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B14746396.png)
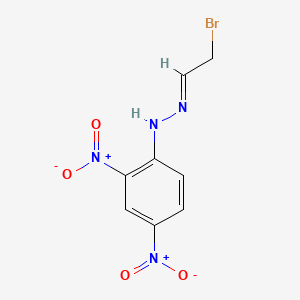
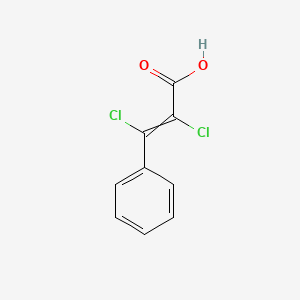

![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)
